The compound 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic molecule characterized by its unique structural features and potential biological applications. It is classified under the category of sulfanyl acetamides, which are known for their diverse pharmacological properties. The molecular formula of this compound is .
The synthesis of 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide can be achieved through several synthetic routes. A common method involves:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents that facilitate solubility and reactivity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide consists of multiple functional groups that contribute to its chemical behavior:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 484.58 g/mol |
IUPAC Name | 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
SMILES Representation | COc(cc1)ccc1NC(CSC(NC1=O)=NC=C1S(c(cc1)ccc1N1CCCC1)(=O)=O)=O |
The compound can participate in various chemical reactions typical for sulfanyl acetamides and oxadiazoles:
Reactions involving this compound should be conducted under controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to monitor reaction progress.
The mechanism of action for 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures exhibit significant biological activities including anti-inflammatory and anticancer properties .
The physical properties include:
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal laboratory conditions |
The compound has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4